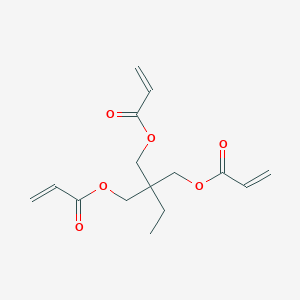

Trimethylolpropane triacrylate

概要

説明

Trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane. It is widely used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink. This compound is valued for its low volatility and fast cure response, as well as its resistance to weather, chemicals, and water .

準備方法

Synthetic Routes and Reaction Conditions: Trimethylolpropane triacrylate is synthesized via the esterification reaction of trimethylolpropane with acrylic acid. This process typically employs heterogeneous catalysts such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins . The reaction conditions include a temperature of 120°C, a catalyst loading of 10% w/w, a reaction time of 4 hours, and an acid-to-alcohol molar ratio of 6:1. The presence of air bubbling at 6 ± 1 Nl/h significantly enhances the yield and conversion of hydroxyl groups .

Industrial Production Methods: In industrial settings, the preparation involves placing the raw materials into a reaction kettle and stirring them for 2 to 9 hours. The temperature is raised until refluxing occurs, which is maintained for 1 to 3 hours. The reaction mixture is then neutralized with caustic soda, and the solution is allowed to delaminate. The product is obtained by distilling the solution at reduced pressure to remove solvents .

化学反応の分析

Polymerization Reactions

TMPTA undergoes rapid free radical polymerization, forming crosslinked polymer networks. This reactivity is harnessed in coatings, inks, and adhesives.

Key Characteristics:

-

Mechanism : Initiated by thermal or photochemical free radical sources (e.g., UV light, electron beams).

-

Functionality : Three acrylate groups enable high crosslinking density, enhancing mechanical and chemical resistance .

-

Inhibitors : Hydroquinone and p-hydroxyanisole are added to prevent premature polymerization during synthesis .

Table 1: Polymerization Conditions and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Typical Initiator | UV light, peroxides | |

| Reaction Temperature | 20–60°C (ambient to mild heating) | |

| Gel Time (UV-cured) | <10 seconds | |

| Crosslink Density | High (>90% conversion) |

Acryloyl Chloride Route

Developed to simplify synthesis and reduce environmental impact :

-

Reactants : Trimethylolpropane, acryloyl chloride, triethylamine (acid scavenger).

-

Conditions :

Advantages :

-

No water-carrying agents (toluene/cyclohexane) required.

-

Higher reactivity of acryloyl chloride reduces reaction time .

Acrylic Acid Route

Traditional method using acrylic acid and acid catalysts :

-

Catalyst : Lewatit 3333 (acid ion exchanger).

-

Conditions :

Table 2: Comparison of Synthesis Methods

| Parameter | Acryloyl Chloride Route | Acrylic Acid Route |

|---|---|---|

| Reaction Time | 2–3 hours | 80 hours |

| Temperature | 40–60°C | 60–70°C |

| Solvent Use | None | Petroleum ether |

| Yield | 98.38% | ~100% |

| Purity | 98.06% | Not specified |

| Source |

Grafting onto Polymers

TMPTA is grafted onto ethylene propylene diene monomer (EPDM) via electron beam irradiation for surface modification:

Key Findings :

-

Surface Energy : Increases from 46.5 to 60.7 mJ/m² at 50 kGy due to polar group incorporation .

-

Structural Changes :

Enzymatic Terpolymerization

Lipase-catalyzed terpolymerization with trimethylolpropane (TMP), 1,8-octanediol, and adipic acid produces branched polyesters:

Applications :

-

Biodegradable polymers with tunable properties for biomedical and packaging uses.

Toxicity and Byproduct Management

科学的研究の応用

Introduction to Trimethylolpropane Triacrylate

This compound (TMPTA) is a multifunctional acrylate monomer widely utilized in various scientific and industrial applications due to its unique chemical properties. It is primarily used as a crosslinking agent in polymerization processes, contributing to the formation of durable and versatile polymer networks. This article explores the diverse applications of TMPTA, focusing on its roles in biomedical materials, coatings, and nanocomposites, supported by case studies and data tables.

Chemical Properties of TMPTA

TMPTA is characterized by its three acrylate functional groups, which enable it to participate in radical polymerization. This property allows for the formation of crosslinked networks that enhance the mechanical and thermal stability of polymers. TMPTA has a molecular weight of approximately 296.32 g/mol and a density of 1.12 g/cm³, making it suitable for various applications in both liquid and solid forms .

Biomedical Applications

TMPTA has been extensively studied for its potential in biomedical applications, particularly in the development of biocompatible materials for drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research has demonstrated that TMPTA can be incorporated into hydrogels designed for controlled drug release. These hydrogels can respond to environmental stimuli such as pH or temperature, allowing for targeted delivery of therapeutic agents . For instance, mesoporous silica nanoparticles (MSNPs) functionalized with TMPTA have shown promise in enhancing drug loading capacity while maintaining biocompatibility .

Coatings and Adhesives

TMPTA is commonly used in the formulation of coatings due to its ability to create tough, durable films upon polymerization.

Case Study: Multifunctional Coatings

In a study exploring multifunctional smart coatings, TMPTA was utilized alongside other acrylates to develop coatings that exhibit self-cleaning properties through hydrophobicity and enhanced UV resistance. These coatings are particularly useful in automotive and architectural applications where durability and maintenance are critical .

Polymer Nanocomposites

The incorporation of TMPTA into polymer nanocomposites has been shown to improve thermal stability and flame retardancy.

Data Table: Properties of TMPTA-Enhanced Nanocomposites

| Composite Type | Thermal Stability (°C) | Flame Retardancy Rating | Comments |

|---|---|---|---|

| Polyurethane with TMPTA | 280 | V-0 | Enhanced char yield observed |

| Epoxy resin with TMPTA | 300 | V-1 | Improved mechanical properties |

| Acrylic-based nanocomposite | 250 | V-0 | Good flexibility maintained |

The table illustrates the significant improvements in thermal stability and flame retardancy when TMPTA is used as a crosslinking agent in various polymer systems .

3D Printing Applications

TMPTA has gained attention in the field of additive manufacturing due to its rapid curing properties under UV light.

Case Study: 3D Printing with TMPTA

Recent advancements have shown that incorporating TMPTA into photopolymerizable resins enhances the resolution and mechanical properties of 3D printed objects. This application is particularly relevant for producing intricate designs in medical implants and prototypes .

作用機序

The primary mechanism of action for trimethylolpropane triacrylate involves its acrylic functionality, which allows it to participate in the Michael reaction with amines. This reaction facilitates the formation of cross-linked networks, enhancing the mechanical properties and durability of the resulting materials . The molecular targets include the reactive sites on the acrylic groups, which interact with various nucleophiles to form stable bonds.

類似化合物との比較

- Pentaerythritol tetraacrylate

- 1,6-Hexanediol diacrylate

Comparison: Trimethylolpropane triacrylate is unique due to its trifunctional nature, which provides a higher degree of cross-linking compared to similar compounds like pentaerythritol tetraacrylate and 1,6-hexanediol diacrylate . This results in materials with superior mechanical strength, chemical resistance, and durability.

生物活性

Trimethylolpropane triacrylate (TMPTA) is a multifunctional acrylate widely used in polymer chemistry, particularly in the formulation of coatings, adhesives, and inks. Its biological activity has garnered attention due to its potential health effects, including mutagenicity and carcinogenicity. This article reviews the biological activity of TMPTA, summarizing key findings from various studies, including absorption, toxicity, and carcinogenic potential.

TMPTA is a tri-functional acrylate with three acrylate groups that allow it to crosslink with other polymers. It is commonly used as a reactive diluent in UV-curable formulations and as a crosslinking agent in various applications. Its chemical structure contributes to its reactivity and potential biological effects.

Absorption and Metabolism

Studies on the dermal absorption of TMPTA reveal that its absorption rate is dose-dependent. In male F344/N rats, approximately 18.7% of a single dermal dose was absorbed, with higher absorption rates observed at lower doses. For instance, 55.1% was absorbed from a 1.7 mg/kg dose compared to 18.7% from a 130 mg/kg dose . In mice, after applying a 1.2 mg/kg dose, about 75% was absorbed within 72 hours .

Acute Toxicity

Acute toxicity studies indicate that high doses of TMPTA can be lethal. In one study, mice treated with undiluted TMPTA died within a day, showing symptoms like lethargy and salivation . Dermal application led to significant irritation and skin lesions in several animal models.

Mutagenicity and Carcinogenicity

Case Studies

- Occupational Exposure : Reports have documented cases of contact dermatitis among workers exposed to TMPTA-containing inks and coatings. In one instance, dermatitis developed after prolonged exposure to UV-curing acrylate resin coatings containing TMPTA .

- Patch Testing : Skin patch tests on workers revealed positive reactions at concentrations as low as 0.0001% TMPTA, indicating its potential sensitizing properties .

Summary of Findings

特性

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKWPKUUDNSNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36446-02-3 | |

| Record name | Trimethylolpropane triacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36446-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0027773 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: >200 °C at 1 mm Hg | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.11 g/cu cm at 20 °C | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, colorless to tan liquid | |

CAS No. |

15625-89-5 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B67KGL96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TMPTA?

A1: The molecular formula of TMPTA is C15H20O6, and its molecular weight is 296.32 g/mol.

Q2: What spectroscopic data is available for TMPTA?

A2: Several studies have characterized TMPTA using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR) [, , ], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) []. These techniques provide information about the functional groups, molecular structure, and polymerization behavior of TMPTA.

Q3: How does TMPTA contribute to the properties of polymer blends?

A3: TMPTA acts as a crosslinking agent in polymer blends, enhancing properties like tensile strength and modulus. For instance, in poly(vinyl chloride)/epoxidized natural rubber blends, TMPTA improves adhesion and crosslinking, resulting in enhanced mechanical properties after electron beam irradiation [, ].

Q4: Does TMPTA influence the biodegradability of composites?

A4: Research suggests that incorporating TMPTA can influence the biodegradability of certain composites. For example, in rice husk powder-filled recycled polypropylene composites, the addition of TMPTA, along with crude palm oil, was found to increase biodegradation rates [].

Q5: Does TMPTA exhibit catalytic properties?

A5: TMPTA itself is not typically used as a catalyst. Its primary function is as a reactive monomer or crosslinking agent in polymerization reactions.

Q6: Have computational methods been used to study TMPTA?

A6: While specific computational studies solely focusing on TMPTA are limited within the provided research, computational chemistry techniques like molecular modeling and simulation could be applied to predict its reactivity, polymerization kinetics, and interactions with other molecules.

Q7: How does the structure of TMPTA relate to its crosslinking ability?

A7: The three acrylate groups in TMPTA are responsible for its high reactivity and ability to form crosslinks. These groups readily participate in free radical polymerization reactions, leading to the formation of three-dimensional polymer networks. [, ]

Q8: What is known about the stability of TMPTA?

A8: TMPTA is sensitive to UV light and heat, which can initiate polymerization. Therefore, it is often stored in the presence of inhibitors like hydroquinone to prevent premature polymerization. [, ]

Q9: Are there specific safety regulations regarding TMPTA?

A9: Yes, due to its potential toxicity and sensitization properties, handling TMPTA requires precautions. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies provide guidelines for the safe handling and use of TMPTA. [, ]

Q10: What is the environmental impact of TMPTA?

A10: While specific studies on the environmental degradation of TMPTA are limited in the provided research, it is essential to consider its potential impact. As an acrylate, TMPTA may pose risks to aquatic life and require careful management during manufacturing, use, and disposal.

Q11: Is TMPTA known to be toxic or carcinogenic?

A11: Research indicates that TMPTA can cause skin irritation and allergic reactions. Furthermore, animal studies have shown that long-term dermal exposure to high concentrations of TMPTA can potentially lead to tumor development in specific organs, highlighting the need for careful handling and exposure control. [, , ]

Q12: Are there alternatives to TMPTA in various applications?

A12: Yes, depending on the specific application, other multifunctional acrylates, such as dipentaerythritol hexaacrylate or ethoxylated trimethylolpropane triacrylate, can be used as alternatives to TMPTA. The choice of an alternative depends on factors like reactivity, viscosity, and desired final properties of the material. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。